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molecular formula C7H9NO2 B1325115 Methyl 3-methyl-1H-pyrrole-2-carboxylate CAS No. 40611-69-6

Methyl 3-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1325115
M. Wt: 139.15 g/mol
InChI Key: YYBQAWKPLZMZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06908916B2

Procedure details

A suspension of 5-methyl-4-oxo-3,4-dihydro-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid (18.1 gm, 93.7 mmole) in 85% aq. H3PO4 (250 mL) was heated at 110° C. for 3.5 h. After cooling to RT, ice water (500 mL) was added and the precipitate was collected, washed with water, and dried. This afforded 5.8 gm of the product as a brown solid. An additional 4.1 gm (total of 9.9 gm, 71%) of product was obtain by extraction of the filtrate with DCM (4×500 mL), drying (Na2SO4), and removal of the solvent. 1H NMR (CDCl3) δ 2.54 (s, 3H), 6.35 (d, 1H, J=3 Hz), 7.31 (d, 1H, J=3 Hz), 7.42 (s, 1H), 9.52 (br s, 1H); HPLC Ret Time: 1.17 min (YMC C18 S5, 4.6×50 mm column, 3 min gradient, 4 mL/min). Procedure II: A suspension of 5-methyl-4-oxo-3,4-dihydro-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid methyl ester (5.81 gm, 0.028 mol) in 85% aq. H3PO4 (60 mL) was heated at 110° C. for 6 h. After cooling to RT, ice (120 gm) was added and the precipitate was collected, washed with water and dried to afforded the product (3.47 gm, 83%). Procedure III: A solution of 3-methyl-1H-pyrrole-2-carboxylic acid methyl ester (4.59 gm, 33 mmole) in dry DMF (100 mL) was added slowly to an ice cooled suspension of NaH (1.72 gm, 60% dispersion in oil, 1.3 equiv) in dry DMF (300 mL). After 30 min, O-(2,4-dinitro-phenyl)-hydroxylamine (1.53 gm, 1.1 equiv) was added in one portion and the reaction was left stirring in the ice bath for 1 hr. After 0.5 hr it was removed from the bath and diluted with brine. This was extracted with EtOAc (3 times) and the combined extracts were dried (Na2SO4) and the solvents were removed. The residue was chromatographed on a silica gel column (gradient elution with hexane containing 5 to 20% EtOAc) to give 1-amino-3-methyl-1H-pyrrole-2-carboxylic acid methyl ester (2.96 gm, 58%) as a yellow solid. 1H NMR (MeOH-D4) δ 2.25 (s, 3H), 3.81 (s, 3H), 5.83 (d, 1H, J=2 Hz), 6.82 (d, 1H, J=2 Hz); MS: 155 (M+H)+; HPLC Ret Time: 0.97 min (YMC Exterra ODS S7 3.0×50 mm, 2 min gradient, 5 mL/min). A mixture of this 1-amino-pyrrole (2.96 gm, 19.2 mmole) in formamide (30 mL) was heated at 165° C. for 10 hr. After cooling to RT, this was diluted with cold water and the precipitate was collected, washed with cold water followed by a mixture of Et2O and hexane (6:4). This gave 5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one (1.83 gm, 64%) as a brown solid.
Quantity
4.59 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.72 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
1.53 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[NH:6][CH:7]=[CH:8][C:9]=1[CH3:10])=[O:4].[H-].[Na+].[N+:13](C1C=C([N+]([O-])=O)C=CC=1ON)([O-])=O>CN(C=O)C>[CH3:1][O:2][C:3]([C:5]1[N:6]([NH2:13])[CH:7]=[CH:8][C:9]=1[CH3:10])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
4.59 g
Type
reactant
Smiles
COC(=O)C=1NC=CC1C
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.72 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
1.53 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])ON
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
WAIT
Type
WAIT
Details
the reaction was left
CUSTOM
Type
CUSTOM
Details
After 0.5 hr it was removed from the bath
Duration
0.5 h
ADDITION
Type
ADDITION
Details
diluted with brine
EXTRACTION
Type
EXTRACTION
Details
This was extracted with EtOAc (3 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvents were removed
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a silica gel column (gradient elution with hexane containing 5 to 20% EtOAc)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C=1N(C=CC1C)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.96 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 249.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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